molecular formula C7H12O B2670259 1-(2-Methylcyclopropyl)propan-1-one CAS No. 861543-58-0

1-(2-Methylcyclopropyl)propan-1-one

Cat. No.: B2670259
CAS No.: 861543-58-0
M. Wt: 112.172
InChI Key: PXVFECJNBXXKBM-UHFFFAOYSA-N
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Description

1-(2-Methylcyclopropyl)propan-1-one is a cyclopropane-containing ketone with the molecular formula C₇H₁₀O. The compound’s structure features a cyclopropane ring substituted with a methyl group at the 2-position, attached to a propan-1-one moiety. Cyclopropane rings are known to impart unique steric and electronic properties due to their strained geometry, influencing reactivity and stability in synthetic applications.

Properties

IUPAC Name

1-(2-methylcyclopropyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVFECJNBXXKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the desired ketone. Another method includes the use of Grignard reagents, where 2-methylcyclopropylmagnesium bromide reacts with propanone under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylcyclopropyl)propan-1-one is utilized in multiple scientific fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural similarities with 1-(2-methylcyclopropyl)propan-1-one, differing primarily in substituents or ring systems:

Table 1: Key Properties of Cyclopropane-Containing Ketones
Compound Name Molecular Formula CAS Number Key Substituents Yield (Synthesis) Spectral Data (FTIR, cm⁻¹)
1-(1-(Phenylthio)cyclopropyl)propan-1-one (3t) C₁₂H₁₂OS Not provided Phenylthio, cyclopropane 90% Not specified
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 123989-29-7 4-Chlorophenyl, cyclopropane Not reported Not available
1-(2-Thienyl)-1-propanone C₆H₆OS Not provided Thienyl (aromatic sulfur heterocycle) Not applicable Not available
Nerone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one) C₁₃H₂₂O 31375-17-4 Cyclohexenyl, isopropyl Not reported Not available
1-(2-Methylcyclopropyl)ethanone C₆H₁₀O 930-56-3 Methylcyclopropane, ethanone Not applicable Molecular weight: 98 (MS data)

Spectral and Physical Property Trends

  • Cyclopropane Strain: Cyclopropane rings in compounds like 1-(2-methylcyclopropyl)ethanone contribute to unique FTIR absorptions, particularly C-H stretching (~2994 cm⁻¹) and carbonyl peaks (~1745–1650 cm⁻¹) .
  • Substituent Effects : Sulfur-containing groups (e.g., phenylthio in 3t) may shift carbonyl absorption frequencies due to electron-withdrawing effects. Chlorine in 4-chlorophenyl derivatives increases molecular polarity, affecting solubility and chromatographic behavior .

Biological Activity

1-(2-Methylcyclopropyl)propan-1-one, a compound with the molecular formula C₇H₁₄O, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl ring that contributes to its unique reactivity profile. The presence of the ketone functional group allows for specific interactions with biological molecules, influencing various biochemical pathways. The compound's structure can be represented as follows:

C7H14O\text{C}_{7}\text{H}_{14}\text{O}

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in observed effects such as enzyme inhibition and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-MethylcyclopropanoneSimilar cyclopropyl structure but different functional group arrangementModerate enzyme inhibition
Cyclopropyl ketoneShares cyclopropyl ring but lacks methyl groupLimited biological activity
Propanone (Acetone)Lacks cyclopropyl ringCommon solvent with minimal biological activity

This table illustrates how the structural characteristics of this compound contribute to its distinct biological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Enzyme Interaction : A study examining enzyme inhibition found that derivatives of cyclopropyl ketones could effectively bind to active sites, suggesting a similar potential for this compound .
  • Pharmacological Exploration : Research focused on the pharmacological properties highlighted the compound's potential as a building block for new pharmaceutical agents due to its unique reactivity and structural features.

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